

Synthesis Protocol for 7-Bromo-2-ethyloxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromo-2-ethyloxazolo[4,5-c]pyridine

Cat. No.: B597602

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis of **7-Bromo-2-ethyloxazolo[4,5-c]pyridine**, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, 3-Amino-5-bromopyridin-4-ol, followed by a cyclocondensation reaction to yield the final product.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromopyridin-4-ol

The synthesis of the precursor 3-Amino-5-bromopyridin-4-ol can be approached through a nitration and subsequent reduction of a suitable bromopyridine derivative. While a direct, detailed protocol for this specific molecule is not readily available in the cited literature, a general approach involves the nitration of a corresponding bromopyridinol followed by reduction of the nitro group. For the purpose of this protocol, we will assume the availability of the starting material, 3-Amino-5-bromopyridin-4-ol, as it is commercially available.

Table 1: Materials for Step 1

Reagent/Material	Grade	Supplier	CAS Number
3-Amino-5-bromopyridin-4-ol	≥95%	Commercially Available	101084-20-2

Step 2: Synthesis of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine

The final product is synthesized via a cyclocondensation reaction of 3-Amino-5-bromopyridin-4-ol with propionic anhydride. This reaction forms the oxazole ring fused to the pyridine core.

Table 2: Reagents and Solvents for Step 2

Reagent/Solvent	Formula	Molar Mass (g/mol)	Quantity	Moles
3-Amino-5-bromopyridin-4-ol	C ₅ H ₅ BrN ₂ O	189.01	1.89 g	0.01
Propionic Anhydride	(CH ₃ CH ₂ CO) ₂ O	130.14	3.90 g (3.8 mL)	0.03
Pyridine	C ₅ H ₅ N	79.10	20 mL	-

Procedure:

- In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.89 g (0.01 mol) of 3-Amino-5-bromopyridin-4-ol in 20 mL of pyridine.
- To this solution, add 3.90 g (3.8 mL, 0.03 mol) of propionic anhydride dropwise with stirring.
- Heat the reaction mixture to reflux (approximately 115 °C) and maintain this temperature for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

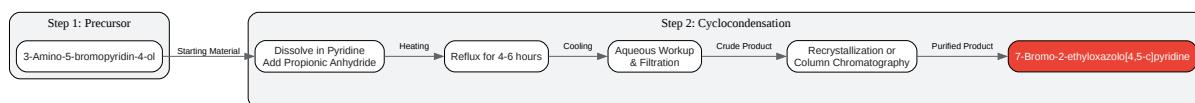
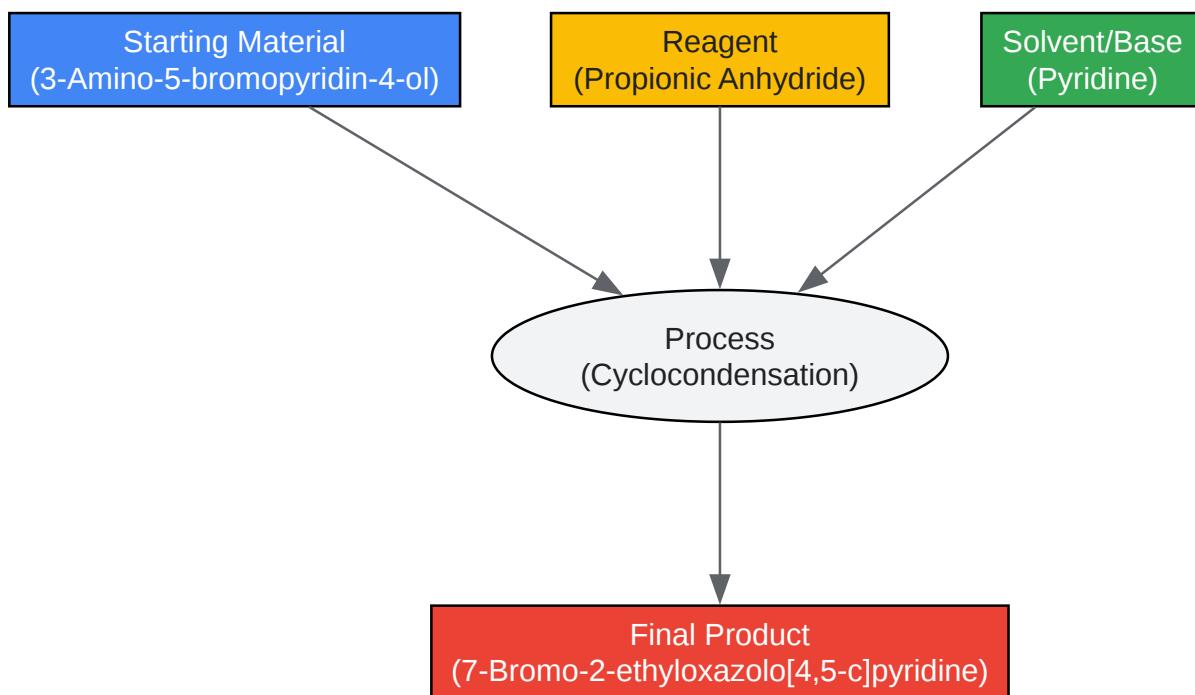

- Upon completion of the reaction, allow the mixture to cool to room temperature.
- Pour the reaction mixture into 100 mL of ice-cold water with stirring.
- A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
- Dry the purified product under vacuum to obtain **7-Bromo-2-ethyloxazolo[4,5-c]pyridine**.

Table 3: Expected Product Characteristics

Characteristic	Value
Molecular Formula	C ₈ H ₇ BrN ₂ O
Molecular Weight	227.06 g/mol
Appearance	Off-white to pale yellow solid
Purity (expected)	>95% after purification
Yield (expected)	60-80%

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **7-Bromo-2-ethyloxazolo[4,5-c]pyridine**.

Logical Relationship of Synthesis

[Click to download full resolution via product page](#)

Caption: Key components and process for the synthesis.

- To cite this document: BenchChem. [Synthesis Protocol for 7-Bromo-2-ethyloxazolo[4,5-c]pyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b597602#synthesis-protocol-for-7-bromo-2-ethyloxazolo-4-5-c-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com